molecular formula C9H8F3NO2 B8464105 2-Ethyl-6-trifluoromethylnicotinic acid

2-Ethyl-6-trifluoromethylnicotinic acid

Cat. No.: B8464105
M. Wt: 219.16 g/mol
InChI Key: FBDXRMDWLSCTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-trifluoromethylnicotinic acid is a specialty organic compound that serves as a valuable synthetic intermediate and building block in advanced research applications. Its molecular structure, which incorporates a nicotinic acid core with a trifluoromethyl group and an ethyl substituent, makes it a versatile precursor in medicinal chemistry and drug discovery projects. Researchers utilize this compound for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability, lipophilicity, and binding affinity in target molecules, which is a key area of interest in the design of new therapeutic candidates. The compound is typically characterized by its specific physicochemical properties, including its molecular formula, molecular weight, and melting point, which are essential for researchers in reaction planning and purification. As with many nicotinic acid derivatives, it is handled as a solid and requires standard laboratory safety precautions. This product is intended for use in chemical synthesis, method development, and other non-clinical investigations exclusively within a laboratory setting. Applications: Pharmaceutical Research; Organic Synthesis; Chemical Intermediate Safety Information: For Research Use Only. Not intended for diagnostic or therapeutic uses. Refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-ethyl-6-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8F3NO2/c1-2-6-5(8(14)15)3-4-7(13-6)9(10,11)12/h3-4H,2H2,1H3,(H,14,15)

InChI Key

FBDXRMDWLSCTFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)C(F)(F)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Chemical Properties

The following table summarizes key structural and physicochemical differences between 2-Ethyl-6-trifluoromethylnicotinic acid and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
This compound* Not available C₉H₈F₃NO₂ 225.16 (estimated) N/A Ethyl (-CH₂CH₃) at position 2
2-Methyl-6-(trifluoromethyl)nicotinic acid 2775683 C₈H₆F₃NO₂ 205.13 80–100% (Tech.) Methyl (-CH₃) at position 2
2-Hydroxy-6-(trifluoromethyl)nicotinic acid 191595-63-8 C₇H₄F₃NO₃ 207.11 ≥98% Hydroxyl (-OH) at position 2
6-(Trifluoromethyl)nicotinic acid 231291-22-8 C₇H₄F₃NO₂ 191.11 Not specified No substituent at position 2
Ethyl 6-(trifluoromethyl)nicotinate 131747-61-0 C₉H₈F₃NO₂ 219.16 Not specified Ethyl ester (-COOCH₂CH₃) at position 3
2-(2-Methoxy-ethoxymethyl)-6-trifluoromethylnicotinic acid N/A C₁₁H₁₂F₃NO₄ 279.21 ≥95% Methoxy-ethoxymethyl (-CH₂OCH₂CH₂OCH₃) at position 2

*Estimated based on structural analogues.

Key Observations:

Substituent Effects on Molecular Weight :

  • The ethyl group in this compound increases its molecular weight (~225 g/mol) compared to methyl (205 g/mol) or hydroxyl (207 g/mol) analogues. Larger substituents, such as methoxy-ethoxymethyl (279 g/mol), significantly elevate molecular weight, impacting solubility and diffusion rates .

Polarity and Solubility :

  • Hydroxyl and carboxylic acid groups (e.g., 2-Hydroxy-6-(trifluoromethyl)nicotinic acid) enhance polarity, improving aqueous solubility. In contrast, ethyl or ester groups (e.g., Ethyl 6-(trifluoromethyl)nicotinate) increase lipophilicity, favoring membrane permeability .

Functional Group Reactivity :

  • Ester derivatives (e.g., Ethyl 6-(trifluoromethyl)nicotinate) act as prodrugs, requiring hydrolysis to the active carboxylic acid form. This property is exploited in drug design to modulate bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethyl-6-trifluoromethylnicotinic acid?

  • The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. A general approach includes:

  • Halogenation/Substitution : Introducing trifluoromethyl groups via nucleophilic substitution using reagents like trifluoromethyl iodide or copper-mediated trifluoromethylation .
  • Alkylation : Ethyl groups can be introduced through Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions .
  • Oxidation : Final oxidation of intermediates (e.g., methyl or alcohol groups) to carboxylic acids using oxidizing agents like KMnO₄ or RuO₄ under controlled pH (neutral to slightly acidic) .
    • Key challenges include minimizing side reactions (e.g., over-oxidation) and optimizing yields through temperature control (60–100°C) and solvent selection (polar aprotic solvents like DMF) .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm the positions of ethyl and trifluoromethyl groups. For example, the ethyl group’s triplet signal (~1.3 ppm) and the trifluoromethyl’s singlet (~-60 ppm in ¹⁹F NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₉H₈F₃NO₂) .

Q. What are the primary biological activities associated with fluorinated nicotinic acid derivatives?

  • Fluorinated analogs, including this compound, exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) due to interference with cell-wall synthesis .
  • Anti-inflammatory Effects : Inhibition of COX-2 enzymes, demonstrated via in vitro assays using LPS-induced macrophage models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Temperature Modulation : Lower temperatures (40–60°C) reduce decomposition during trifluoromethylation, while higher temperatures (80–100°C) enhance alkylation efficiency .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve cross-coupling yields by reducing side-product formation .
  • Solvent Optimization : Using DMF increases solubility of intermediates, whereas THF minimizes unwanted hydrolysis .

Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved for structural confirmation?

  • 2D NMR Techniques : COSY and HSQC experiments differentiate overlapping proton signals (e.g., ethyl vs. pyridine protons) .
  • Isotopic Labeling : ¹³C-labeled analogs or deuterated solvents (e.g., DMSO-d₆) clarify ambiguous peaks in crowded spectral regions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and validate experimental data .

Q. What strategies are effective for studying interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on sensor chips to measure binding affinity (KD values) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes and guide mutagenesis studies .

Q. How can purification challenges (e.g., low solubility) be addressed during isolation?

  • Recrystallization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal formation. Adjust pH to 4–5 for selective precipitation .
  • Prep-HPLC : Gradient elution (acetonitrile/water with 0.1% TFA) separates closely related impurities .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity data for fluorinated nicotinic acid derivatives?

  • Assay Standardization : Compare protocols for MIC (Minimum Inhibitory Concentration) tests; variations in bacterial strain selection or growth media significantly affect results .
  • Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that may explain divergent in vivo vs. in vitro outcomes .

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